Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate
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Overview
Description
Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate is a complex heterocyclic compound It features a thiazolo[3,2-a][1,3]diazepine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the diazepine ring through cyclization reactions. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1), share some structural similarities.
Diazepine Derivatives: Compounds like diazepam (a well-known anxiolytic) contain a diazepine ring and exhibit similar chemical properties.
Uniqueness
What sets Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate apart is its fused ring system, which combines both thiazole and diazepine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14N2O3S |
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Molecular Weight |
254.31 g/mol |
IUPAC Name |
ethyl 3-methyl-8-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a][1,3]diazepine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O3S/c1-3-16-10(15)9-7(2)13-6-4-5-8(14)12-11(13)17-9/h3-6H2,1-2H3 |
InChI Key |
ICGOVIHZGVYMDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2CCCC(=O)N=C2S1)C |
Origin of Product |
United States |
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